Antimalarial Activity of Parent Scaffold
The parent scaffold 7-chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5) exhibits confirmed antimalarial activity against the chloroquine-sensitive D10 strain (IC₅₀ = 1.18 μM) and the chloroquine-resistant K1 strain (IC₅₀ = 0.97 μM) of Plasmodium falciparum . The target compound (CAS 2025360-90-9) retains the critical 7-chloro and 4-piperazinyl pharmacophores present in piperaquine's core fragment, while the 6-methoxy and 3-ethyl carboxylate substituents are predicted to modulate potency through altered electron density on the quinoline ring and enhanced H-bonding capacity (6 H-bond acceptors vs. 3 for the parent scaffold) . No direct antimalarial IC₅₀ data are publicly available specifically for the target compound. The structurally related 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids (F5, F7, F8) demonstrated antimalarial activity against the chloroquine-resistant FCR-3 strain with IC₅₀ values of 2 μM, providing additional class-level support [1].
| Evidence Dimension | In vitro antimalarial activity (P. falciparum) |
|---|---|
| Target Compound Data | No direct experimental data available; predicted to retain activity based on conserved pharmacophore |
| Comparator Or Baseline | Parent scaffold: 7-chloro-4-(piperazin-1-yl)quinoline — D10 IC₅₀ = 1.18 μM, K1 IC₅₀ = 0.97 μM |
| Quantified Difference | Not quantifiable for the target compound; parent scaffold active at low micromolar range against both sensitive and resistant strains |
| Conditions | P. falciparum D10 (CQ-sensitive) and K1 (CQ-resistant) strains; in vitro culture assay (TargetMol/MedChemExpress curated data) |
Why This Matters
For antimalarial screening programs, the compound offers a pre-built 7-chloro-4-piperazinylquinoline pharmacophore with additional functionalization handles (6-OCH₃, 3-COOEt) absent in the parent scaffold, enabling SAR expansion without multi-step core synthesis.
- [1] Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide as hybrid antiprotozoal agents. PMID: 23727432. Bioorganic & Medicinal Chemistry Letters. 2013. View Source
